Synthesis and characterization of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine
Synthesis and characterization of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for the synthesis and rigorous characterization of a specific derivative, 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine. The narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices and ensuring that the described protocols are self-validating through detailed analytical confirmation. We will proceed through a two-part synthesis—formation of the core thiadiazole intermediate followed by N-alkylation—and conclude with a multi-faceted characterization workflow employing spectroscopic and analytical techniques.
Strategic Approach: Retrosynthesis and Pathway Design
The synthesis of the target compound is logically approached in two primary stages. First, the construction of the core heterocyclic system, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This is followed by the strategic introduction of the hexyl group onto the exocyclic amine. This modular approach allows for the high-purity synthesis of the core intermediate, which can then be functionalized as desired.
The foundational reaction for the thiadiazole ring is the acid-catalyzed cyclodehydration of an acylthiosemicarbazide. This intermediate is readily formed in situ from 4-chlorobenzoic acid and thiosemicarbazide. Subsequent N-alkylation is achieved via a standard nucleophilic substitution, where the 2-amino group of the thiadiazole attacks an appropriate hexyl halide.
Caption: Figure 1: Two-Stage Synthesis Pathway
Part I: Synthesis of the Core Intermediate
Principle and Mechanism
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide is a well-established and efficient method.[4] The reaction mechanism begins with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of 4-chlorobenzoic acid, forming an N-acylthiosemicarbazide intermediate. In the presence of a strong dehydrating acid, such as concentrated sulfuric acid, this intermediate undergoes intramolecular cyclization. The sulfur atom attacks the carbonyl carbon, and subsequent dehydration yields the stable, aromatic 1,3,4-thiadiazole ring.[4] Concentrated H₂SO₄ serves as both the catalyst and a powerful dehydrating agent, driving the equilibrium towards the product.[5]
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
Materials and Equipment:
-
4-chlorobenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) solution (10%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
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Ice bath
-
Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Procedure:
-
Reagent Addition: In a clean, dry round-bottom flask, carefully add 4-chlorobenzoyl thiosemicarbazide (0.02 mol). This precursor is typically synthesized by reacting 4-chlorobenzoyl chloride with thiosemicarbazide.[6] Alternatively, for a one-pot approach, 4-chlorobenzoic acid and thiosemicarbazide can be used directly with a cyclizing agent like polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃).[7][8][9] For this protocol, we will use the pre-formed acylthiosemicarbazide with sulfuric acid.
-
Acid Treatment: Place the flask in an ice bath. Slowly and portion-wise, add concentrated sulfuric acid (20 mL) to the flask with constant stirring. The controlled addition is crucial to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the flask from the ice bath and heat the mixture to 60-70°C for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature overnight. Carefully pour the acidic solution onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the resulting solution by the slow addition of 10% ammonium hydroxide solution until the pH is basic. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities. Recrystallize the crude product from ethanol to obtain pure, crystalline 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
| Parameter | Value | Rationale |
| Cyclizing Agent | Conc. H₂SO₄ | Acts as both catalyst and potent dehydrating agent. |
| Temperature | 60-70°C | Provides sufficient energy for cyclization without causing degradation. |
| Reaction Time | ~5 hours | Ensures complete conversion of the intermediate. |
| Purification | Recrystallization | Effective method for removing unreacted starting materials and by-products. |
Part II: N-Alkylation for Final Product Synthesis
Principle and Mechanism
N-alkylation of the 2-amino-1,3,4-thiadiazole core is a nucleophilic substitution reaction. The exocyclic amino group acts as the nucleophile. A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the amine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the C-N bond to yield the final N-hexyl substituted product. Acetonitrile is an excellent solvent choice as it is polar aprotic and effectively solvates the ions involved without interfering with the reaction.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine
Materials and Equipment:
-
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (from Part I)
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard reflux and stirring apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile to the flask. Stir the suspension for 15 minutes at room temperature.
-
Alkylation: Add 1-bromohexane (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetonitrile solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure target compound.
| Parameter | Value | Rationale |
| Alkylating Agent | 1-Bromohexane | Good leaving group (Br⁻) and appropriate chain length. |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the amine, but mild enough to prevent side reactions. |
| Solvent | Acetonitrile | Polar aprotic solvent that facilitates Sₙ2 reactions. |
| Purification | Column Chromatography | Essential for separating the final product from any unreacted starting material and potential dialkylated by-products. |
Part III: Comprehensive Characterization Workflow
Unambiguous structural confirmation is paramount. A combination of spectroscopic and analytical methods provides a self-validating system to confirm the identity and purity of the synthesized 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine.
Caption: Figure 2: Analytical Characterization Workflow
Spectroscopic and Analytical Data
The structural elucidation of the final compound is confirmed by the following expected data.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Peak Description |
| ~3300 | N-H Stretch | Sharp to medium peak, indicates secondary amine. |
| 2955-2850 | C-H Aliphatic Stretch | Strong, sharp peaks from the hexyl chain. |
| ~3050 | C-H Aromatic Stretch | Weaker peaks from the chlorophenyl ring. |
| ~1610 | C=N Stretch | Medium intensity peak from the thiadiazole ring. |
| ~1590, 1490 | C=C Aromatic Stretch | Characteristic peaks for the phenyl ring. |
| ~1090 | C-Cl Stretch | Medium to strong peak. |
| ~700-650 | C-S Stretch | Weaker peak, characteristic of the thiadiazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆): NMR provides the definitive connectivity map of the molecule.
¹H NMR Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | Doublet | 2H | Aromatic protons ortho to the thiadiazole ring. |
| ~7.60 | Doublet | 2H | Aromatic protons meta to the thiadiazole ring. |
| ~7.50 | Triplet | 1H | -NH- proton (D₂O exchangeable). |
| ~3.40 | Quartet | 2H | -NH-CH₂ -CH₂- |
| ~1.60 | Quintet | 2H | -CH₂-CH₂ -(CH₂)₃-CH₃ |
| ~1.30 | Multiplet | 6H | -(CH₂)₂-CH₂ -CH₂ -CH₂ -CH₃ |
| ~0.88 | Triplet | 3H | Terminal -CH₃ |
¹³C NMR Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | Thiadiazole C2 (attached to NH) |
| ~155.0 | Thiadiazole C5 (attached to Ar) |
| ~136.0 | Aromatic C-Cl |
| ~130.0 | Aromatic C-H |
| ~129.5 | Aromatic C-H |
| ~128.0 | Aromatic C (ipso) |
| ~45.0 | -NH-C H₂- |
| ~31.0 | -C H₂-(CH₂)₄-CH₃ |
| ~29.0, 26.0, 22.0 | -(CH₂)₂-C H₂-C H₂-C H₂-CH₃ |
| ~14.0 | Terminal -C H₃ |
Mass Spectrometry (MS): This confirms the molecular weight. For C₁₄H₁₈ClN₃S, the expected molecular weight is 299.8 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 299 and a characteristic [M+2]⁺ peak at m/z ≈ 301 with an intensity of about one-third of the [M]⁺ peak, confirming the presence of one chlorine atom.
Elemental Analysis: This provides the ultimate confirmation of purity and empirical formula.
-
Calculated for C₁₄H₁₈ClN₃S: C, 56.08%; H, 6.05%; N, 14.01%; S, 10.69%.
-
Found: Experimental values should be within ±0.4% of the calculated values.
Conclusion and Outlook
This guide details a reliable and reproducible two-stage synthesis of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine, followed by a comprehensive characterization strategy. The protocols are grounded in established chemical principles, and the analytical workflow provides a robust method for verifying the structure and purity of the final compound. Given the extensive biological activities associated with the 1,3,4-thiadiazole scaffold, this N-hexyl derivative represents a valuable molecule for screening in various drug discovery programs, particularly in the fields of oncology and infectious diseases.[12][13][14] Further studies could involve exploring its potential as an inhibitor for specific enzymes or its efficacy in cell-based assays.
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